4,7-Dioxosebacic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

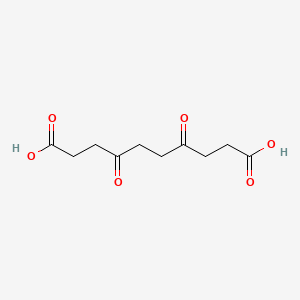

4,7-Dioxosebacic Acid is an organic compound with the molecular formula C₁₀H₁₄O₆. It belongs to the class of medium-chain keto acids and derivatives, characterized by a 6 to 12 carbon atoms long side chain . This compound is known for its unique structure, which includes two keto groups positioned at the 4th and 7th carbon atoms of the decanedioic acid backbone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,7-Dioxosebacic Acid can be synthesized through various synthetic routes. One common method involves the oxidation of sebacic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or basic medium to facilitate the oxidation process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of sebacic acid derivatives. This process is optimized to achieve high yields and purity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4,7-Dioxosebacinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um Derivate mit höherem Oxidationszustand zu erzeugen.

Reduktion: Reduktionsreaktionen können die Ketogruppen in Hydroxylgruppen umwandeln und so Diole bilden.

Substitution: Die Ketogruppen können an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Gängige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Nukleophile wie Amine, Alkohole und Thiole unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Derivate mit höherem Oxidationszustand.

Reduktion: Diole.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4,7-Dioxosebacic acid, with the chemical formula C10H14O6, is a structural analog of intermediates in enzymatic reactions, particularly involving porphobilinogen synthase (PBGS). This compound has been identified to form covalent bonds with active site residues in enzymes, which is critical for its function as an inhibitor.

Biochemical Applications

-

Enzyme Inhibition :

- This compound acts as a potent inhibitor of PBGS, an enzyme involved in heme biosynthesis. This inhibition can lead to toxicological effects due to the disruption of porphyrin synthesis pathways .

- The compound has been shown to bind covalently to lysine residues within the enzyme's active site, effectively blocking its function and impacting cellular metabolism .

-

Research Applications :

- It has been utilized in various studies exploring the mechanism of action of PBGS inhibitors. For instance, molecular docking studies have indicated that this compound exhibits different conformations when binding to PBGS, which may influence its inhibitory potency .

- The compound's interactions with other enzymes have also been investigated, suggesting broader applications in understanding enzyme kinetics and mechanisms .

Industrial Applications

- Pharmaceutical Development :

- Chemical Synthesis :

Case Study 1: Inhibition Mechanism of PBGS

A study detailed the interaction between this compound and PBGS from different species (including humans and E. coli). The research employed molecular modeling techniques to elucidate how the compound binds within the active site and inhibits enzymatic activity. This work highlighted the potential for designing selective inhibitors based on the structural insights gained from studying this compound .

Case Study 2: Biochemical Pathway Disruption

Another investigation focused on the effects of this compound on cellular metabolism in model organisms. The study found that treatment with this compound led to significant alterations in porphyrin levels, demonstrating its potential impact on metabolic pathways and suggesting further exploration into its therapeutic uses .

Wirkmechanismus

The mechanism of action of 4,7-Dioxosebacic Acid involves its interaction with specific molecular targets. One notable target is porphobilinogen synthase, an enzyme involved in the biosynthesis of tetrapyrrole cofactors such as heme and chlorophyll . This compound acts as an active site-directed irreversible inhibitor, forming Schiff base linkages with lysine residues at the enzyme’s active site . This inhibition disrupts the enzyme’s catalytic activity, leading to a decrease in the production of essential cofactors .

Vergleich Mit ähnlichen Verbindungen

Sebacic Acid: A saturated dicarboxylic acid with a similar decanedioic acid backbone but lacking the keto groups.

4-Oxosebacic Acid: A related compound with a single keto group at the 4th carbon atom.

Uniqueness: 4,7-Dioxosebacic Acid is unique due to the presence of two keto groups at specific positions on the decanedioic acid backbone. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds .

Eigenschaften

Molekularformel |

C10H14O6 |

|---|---|

Molekulargewicht |

230.21 g/mol |

IUPAC-Name |

4,7-dioxodecanedioic acid |

InChI |

InChI=1S/C10H14O6/c11-7(3-5-9(13)14)1-2-8(12)4-6-10(15)16/h1-6H2,(H,13,14)(H,15,16) |

InChI-Schlüssel |

DUAWJQCMZICMIK-UHFFFAOYSA-N |

Kanonische SMILES |

C(CC(=O)CCC(=O)O)C(=O)CCC(=O)O |

Synonyme |

4,7-dioxosebacic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.